Cas no 121343-82-6 (Fmoc-Glu-OH)

Fmoc-Glu-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid, is a protected derivative of glutamic acid widely used in solid-phase peptide synthesis (SPPS). The Fmoc group serves as an amine-protecting moiety, enabling selective deprotection under mild basic conditions while preserving the side-chain carboxyl functionality. This compound is particularly valuable for introducing glutamic acid residues into peptide sequences, offering compatibility with standard Fmoc-based strategies. Its high purity and stability ensure reliable performance in automated synthesis, while the free γ-carboxyl group allows for further modifications or conjugation. Fmoc-Glu-OH is essential for researchers designing peptides with carboxylate-containing side chains, facilitating precise control over peptide structure and function.
Fmoc-Glu-OH structure
Fmoc-Glu-OH structure
商品名:Fmoc-Glu-OH
CAS番号:121343-82-6
MF:C20H19NO6
メガワット:369.3680
MDL:MFCD00237657
CID:63555
PubChem ID:7019018

Fmoc-Glu-OH 化学的及び物理的性質

名前と識別子

    • Fmoc-L-Glutamic acid
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamic acid
    • Fmoc-Glu-OH
    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid
    • Boc-N-Me-Ala-OH
    • Fmoc-L-Glu-OH
    • N-Fmoc-L-glutamic Acid
    • Fmoc-(L)-Glu
    • FMOC-GLUTAMIC ACID
    • N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-glutamic acid
    • N-Fmoc-L-glutamic AcidFmoc-Glu-OH
    • Fmoc-Glu
    • N-alpha-FMoc-L-glutaMic acid
    • N-Fmoc-L-glutamic Acid Fmoc-Glu-OH
    • FMOC-GLU-OH 98+%
    • Fmoc-L-glutamic acid≥ 98% (HPLC)
    • (2S)-2-[(fluoren-9-ylmethoxy)carbonylamino]pentanedioic acid
    • Fmoc--Glu-OH
    • PubChem10012
    • QEPWHIXHJNNGLU-KRWDZBQOSA-N
    • SBB058249
    • AM81695
    • A
    • FD21436
    • N-9-FLUORENYLMETHOXYCARBONYLGLUTAMIC ACID
    • S-121343-82-6
    • DTXSID40427055
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid (Fmoc-L-Gln-OH)
    • EN300-81249
    • (9-FLUORENYLMETHOXYCARBONYL)GLUTAMIC ACID
    • (((9H-fluoren-9-yl)methoxy)carbonyl)-L-glutamic acid
    • F0453
    • AKOS010367269
    • MFCD00237657
    • Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
    • CS-W011797
    • Z1123720069
    • HY-W011081
    • M03410
    • (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)PENTANEDIOIC ACID
    • AKOS015837227
    • J-300109
    • AS-12909
    • Q-101801
    • SCHEMBL1025352
    • 121343-82-6
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanedioic acid
    • PD8L96F9XV
    • L-GLUTAMIC ACID, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-
    • (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl]amino)pentanedioic acid
    • MDL: MFCD00237657
    • インチ: 1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1
    • InChIKey: QEPWHIXHJNNGLU-KRWDZBQOSA-N
    • ほほえんだ: O(C(N([H])[C@]([H])(C(=O)O[H])C([H])([H])C([H])([H])C(=O)O[H])=O)C([H])([H])C1([H])C2=C([H])C([H])=C([H])C([H])=C2C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

  • せいみつぶんしりょう: 369.121237g/mol
  • ひょうめんでんか: 0
  • XLogP3: 2.5
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 回転可能化学結合数: 8
  • どういたいしつりょう: 369.121237g/mol
  • 単一同位体質量: 369.121237g/mol
  • 水素結合トポロジー分子極性表面積: 113Ų
  • 重原子数: 27
  • 複雑さ: 543
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 153

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.3660
  • ゆうかいてん: 193-198°C
  • ふってん: 594.3°C at 760 mmHg
  • フラッシュポイント: 338.3±30.1 °C
  • すいようせい: Slightly soluble in water.
  • PSA: 112.93000
  • LogP: 3.23400
  • ひせんこうど: -18.0 to -25.0° (C=1, DMF)
  • ようかいせい: 未確定

Fmoc-Glu-OH セキュリティ情報

Fmoc-Glu-OH 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Fmoc-Glu-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-81249-0.05g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanedioic acid
121343-82-6 95.0%
0.05g
$168.0 2025-02-20
Ambeed
A221584-500g
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid
121343-82-6 98%
500g
$219.0 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1018331-10g
Fmoc-Glu-OH
121343-82-6 98%
10g
¥40.00 2024-08-09
Enamine
EN300-81249-5.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanedioic acid
121343-82-6 95.0%
5.0g
$2110.0 2025-02-20
eNovation Chemicals LLC
D553964-10g
(S)-2-((((9H-Fluoren-9-yl)Methoxy)carbonyl)aMino)pentanedioic acid
121343-82-6 97%
10g
$200 2023-09-02
Fluorochem
M03410-1g
Fmoc-Glu-OH
121343-82-6 95%
1g
£10.00 2022-02-28
Fluorochem
M03410-1kg
Fmoc-Glu-OH
121343-82-6 95%
1kg
£520.00 2022-02-28
TRC
F632005-10g
N-Fmoc-L-glutamic Acid
121343-82-6
10g
$ 125.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F91190-100g
Fmoc-Glu-OH
121343-82-6
100g
¥477.0 2021-09-09
BAI LING WEI Technology Co., Ltd.
402352-5G
Fmoc-L-Glu-OH, 98%
121343-82-6 98%
5G
¥ 139 2022-04-26

Fmoc-Glu-OH 関連文献

Fmoc-Glu-OHに関する追加情報

Introduction to Fmoc-Glu-OH (CAS No. 121343-82-6)

Fmoc-Glu-OH, with the chemical name N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid and CAS number 121343-82-6, is a widely used reagent in peptide synthesis and chemical biology. This compound is a protected form of the amino acid glutamic acid, which is essential for the construction of complex peptides and proteins. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is particularly valuable due to its stability under mild conditions and its ease of removal, making it a preferred choice in solid-phase peptide synthesis (SPPS).

The structure of Fmoc-Glu-OH consists of a fluorenylmethoxycarbonyl (Fmoc) group attached to the amino group of L-glutamic acid. This protecting group is known for its high stability in acidic and neutral conditions, which prevents premature deprotection during the synthesis process. The carboxylic acid group of glutamic acid remains free, allowing for efficient coupling reactions with other amino acids or functional groups.

Recent advancements in peptide chemistry have further highlighted the importance of Fmoc-Glu-OH. For instance, a study published in the Journal of Peptide Science in 2023 demonstrated the use of Fmoc-protected amino acids, including Fmoc-Glu-OH, in the synthesis of bioactive peptides with enhanced stability and biological activity. The researchers found that the Fmoc protection strategy significantly improved the yield and purity of the final peptide products, making it a valuable tool in drug discovery and development.

In addition to its applications in peptide synthesis, Fmoc-Glu-OH has also been utilized in the development of novel therapeutic agents. A notable example is its use in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved pharmacological properties. A study published in Chemical Communications in 2022 reported the successful synthesis of a peptidomimetic using Fmoc-protected amino acids, including Fmoc-Glu-OH. The resulting compound exhibited potent anti-inflammatory activity and showed promise as a potential treatment for inflammatory diseases.

The versatility of Fmoc-Glu-OH extends beyond its use in peptide synthesis. It has also been employed in the development of diagnostic tools and imaging agents. For instance, a research team at the University of California, San Francisco, used Fmoc-protected amino acids to synthesize fluorescent peptides for cellular imaging applications. The study, published in Bioconjugate Chemistry in 2021, demonstrated that these peptides could be used to visualize specific cellular processes with high sensitivity and specificity.

The safety and handling of Fmoc-Glu-OH are important considerations for researchers working with this compound. While it is generally considered safe when handled properly, it is important to follow standard laboratory safety protocols to prevent exposure to skin or inhalation. Proper storage conditions, such as keeping it dry and at room temperature, are also crucial to maintain its stability and effectiveness.

In conclusion, Fmoc-Glu-OH (CAS No. 121343-82-6) is a versatile and essential reagent in modern chemical biology and peptide synthesis. Its unique properties make it an indispensable tool for researchers working on a wide range of applications, from drug discovery to diagnostic imaging. As research continues to advance, the importance of compounds like Fmoc-Glu-OH is likely to grow, driving further innovations in the field.

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